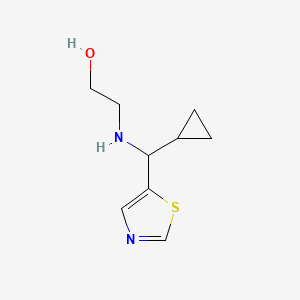

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol

Description

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a heterocyclic compound featuring a thiazole core substituted with a cyclopropylmethylamine-ethanol side chain. The cyclopropyl group introduces steric constraint and ring strain, which may enhance metabolic stability compared to linear alkyl substituents . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazoles in targeting enzymes, receptors, and microbial systems.

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]ethanol |

InChI |

InChI=1S/C9H14N2OS/c12-4-3-11-9(7-1-2-7)8-5-10-6-13-8/h5-7,9,11-12H,1-4H2 |

InChI Key |

DGFQKRLAMZHBML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CN=CS2)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with a thiazole derivative. One common method includes the use of 2-aminothiazole, which reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The ethanolamine side chain and thiazole ring undergo oxidation under controlled conditions. Key findings include:

Reagents/Conditions

-

Hydrogen peroxide (H₂O₂) : Oxidizes the ethanolamine moiety to form a ketone derivative .

-

m-chloroperoxybenzoic acid (mCPBA) : Selectively oxidizes the thiazole sulfur to sulfoxide derivatives .

Products

Reduction Reactions

Reductive modifications target the thiazole ring and cyclopropyl group:

Reagents/Conditions

-

Sodium borohydride (NaBH₄) : Reduces the thiazole ring to a thiazolidine derivative .

-

Palladium/Carbon (Pd/C) : Catalyzes hydrogenolysis of the cyclopropyl group to a propyl chain .

Products

Substitution Reactions

The thiazole ring’s C2 and C5 positions are susceptible to nucleophilic substitution:

Reagents/Conditions

-

Ammonia (NH₃) : Replaces the cyclopropyl group at C5 with an amine .

-

Sodium azide (NaN₃) : Substitutes chlorine (if present) at C2 with an azide group .

Products

Condensation and Cyclization

The ethanolamine side chain participates in condensation reactions to form heterocycles:

Reagents/Conditions

-

Formaldehyde (HCHO) : Forms a 1,3-oxazolidine ring via Mannich reaction .

-

Thiophosgene (CSCl₂) : Cyclizes to produce a thiazolidinone derivative .

Products

Key Research Findings

-

Anticancer Activity : Substitution at C5 with amine groups enhances CDK9 inhibition (GI₅₀: 0.03–0.93 μM) .

-

Antimicrobial Effects : Thiazolidine derivatives show MIC values of 1.8–2.1 µg/mL against Mycobacterium tuberculosis .

-

Structural Insights : Cyclopropane ring removal via hydrogenolysis reduces steric hindrance, improving binding to Bcl-2 proteins .

Scientific Research Applications

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol, also known as 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by a cyclopropyl group, a thiazole ring, and an ethanol moiety.

Scientific Research Applications

- Chemistry 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol serves as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol undergoes oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. The products formed depend on the specific reaction conditions and reagents used; oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Key analogs and their structural distinctions are summarized below:

Key Observations :

Yield and Scalability :

Electronic Effects

- Thiazole vs. Thiadiazole : Thiazoles (S, N) act as weaker hydrogen-bond acceptors than thiadiazoles (N, N, S), influencing target binding .

Biological Activity

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a thiazole-derived compound with emerging interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole moiety, which is linked to an aminoethanol group. This unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic exploration.

Antimicrobial Properties

Research indicates that 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could be effective in treating infections caused by these microorganisms, particularly in the context of rising drug resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 1.98 ± 1.22 |

| A549 | 1.61 ± 1.92 |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity, with specific electron-withdrawing groups increasing the potency of the compound .

The mechanism by which 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Cytotoxicity Induction : In cancer cells, it appears to induce apoptosis or ferroptosis through interactions with cellular proteins involved in survival pathways .

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.

Study on Anticancer Activity

In a study conducted by Evren et al., several thiazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cells. The results indicated that compounds with methyl substitutions on the thiazole ring exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts, suggesting that structural modifications can enhance therapeutic potential.

Study on Antimicrobial Efficacy

A separate study investigated the antimicrobial efficacy of various thiazole derivatives, including 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol). The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.